molecular formula C13H20N2O2 B1517778 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 1154691-94-7

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No. B1517778
CAS RN: 1154691-94-7
M. Wt: 236.31 g/mol
InChI Key: WRBHNCZNGVKSBU-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of this compound and similar compounds has been described in the literature . For example, one study describes the displacement of the phenoxy group using excess methylamine or benzylamine to afford the final compounds . Another study describes the synthesis and pharmacological evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives .

Scientific Research Applications

Anticonvulsant Activity and Neurotoxicity A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and assessed for anticonvulsant and neurotoxic properties. These compounds, with modifications including aromatic substitution, showed varied anticonvulsant activity in the maximal electroshock (MES) test. Some derivatives were neurotoxic at certain doses, while others provided protection comparable to magnesium valproate, a standard substance used in tests. The study highlighted specific derivatives that exhibited potent anticonvulsant activity with minimal neurotoxic effects (Obniska, Kamiński, & Tatarczyńska, 2006).

Synthetic Methodologies Innovative synthetic methodologies were developed for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, achieved through Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This process preserved the pyrrolidinedione ring, forming part of the azaspiro nonanedione scaffold. The approach was noted for its simplicity and efficiency, with the products being easily separated and characterized (Huynh, Nguyen, & Nishino, 2017).

NMR Studies on Analogues NMR studies on buspirone analogues, including those containing the azaspiro[4.5]decane structure, provided insights into the conformations of piperazine rings and their dynamic exchange processes. These studies are essential for understanding the molecular behavior of these compounds, which can influence their pharmacological properties (Chilmonczyk, Cybulski, Szelejewska-Woźniakowska, & Leś, 1996).

Physicochemical and Anticonvulsant Properties Research also delved into the synthesis, physicochemical, and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane. This study aimed to explore the relationship between lipophilicity and anticonvulsant activity, indicating that higher lipophilicity tends to increase anticonvulsant efficacy (Kamiński, Obniska, Zagórska, & Maciąg, 2006).

Serotonin Receptor Activity Another aspect of research focused on the serotonin 5-HT1A and 5-HT2A receptor affinities of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives. Compounds with specific spacers and cyclohexane moieties exhibited potent 5-HT1A ligand properties, highlighting the importance of structural elements in receptor affinity and suggesting potential applications in neuropsychiatric disorder treatment (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).

properties

IUPAC Name

2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10/h10,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBHNCZNGVKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
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2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
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2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
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2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

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